N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide
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Overview
Description
N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide is a synthetic organic compound with the molecular formula C19H24N2O. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide typically involves the cyclization of aniline derivatives with carbonyl compounds. One common method is the Friedländer synthesis, which involves the condensation of aniline with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include heating the mixture under reflux for several hours to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to intercalate into DNA, inhibiting the replication of certain microorganisms. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
2-Methylquinoline: A derivative with similar biological activities but different pharmacokinetic properties.
4-Hydroxyquinoline: Known for its antimicrobial properties and use in the synthesis of other quinoline derivatives.
Uniqueness
N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide stands out due to its unique combination of a cyclohexyl group and an ethyl-methyl substitution on the quinoline ring. This structural modification enhances its biological activity and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C19H24N2O |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H24N2O/c1-3-16-13(2)18(15-11-7-8-12-17(15)21-16)19(22)20-14-9-5-4-6-10-14/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,20,22) |
InChI Key |
ZGDBRNPHTBQNLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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